molecular formula C4H6O2 B566199 2,3-Butanedione-13C4 CAS No. 1083053-33-1

2,3-Butanedione-13C4

Cat. No.: B566199
CAS No.: 1083053-33-1
M. Wt: 90.059
InChI Key: QSJXEFYPDANLFS-JCDJMFQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Butanedione-13C4, also known as 2,3-Butanedione-13C4, is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 90.059. The purity is usually 95%.
BenchChem offers high-quality 2,3-Butanedione-13C4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Butanedione-13C4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2,3,4-13C4)butane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJXEFYPDANLFS-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.060 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Precision Quantitation of 2,3-Butanedione (Diacetyl) via Isotope Dilution GC-MS Using 2,3-Butanedione-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate quantitation of 2,3-Butanedione (Diacetyl) is critical across two distinct domains: controlling "buttery" off-flavors in fermented beverages (beer, wine) and monitoring respiratory hazards ("popcorn lung") in manufacturing environments. Traditional methods often rely on Electron Capture Detection (ECD) or external calibration, which fail to compensate for matrix effects and injection variability.

This guide details a Stable Isotope Dilution Assay (SIDA) using 2,3-Butanedione-13C4 as the internal standard (IS). Unlike deuterated analogs (


), the 

backbone provides total immunity to hydrogen-deuterium exchange (HDX) in acidic matrices and identical chromatographic behavior to the native analyte, ensuring the highest tier of analytical precision (E-E-A-T).

Technical Background: The Case for Over Deuterium

The Stability Problem

In gas chromatography-mass spectrometry (GC-MS), deuterated standards (e.g., Diacetyl-


) are commonly used due to lower cost. However, for enolizable ketones like diacetyl, deuterium labels on the 

-carbon are labile. In acidic media (beer/wine) or on active sites of a GC inlet, H/D exchange occurs, scrambling the signal and invalidating the quantitation.
The Solution

2,3-Butanedione-13C4 (


) retains the label in the carbon backbone.
  • Chemical Stability: Zero risk of label loss via enolization.

  • Chromatographic Fidelity: Co-elutes perfectly with native diacetyl, ensuring it experiences the exact same matrix suppression/enhancement at the ion source.

  • Mass Shift: Provides a clean +4 Da shift for the molecular ion and +2 Da for the base fragment, ideal for Selected Ion Monitoring (SIM).

Experimental Protocols

Protocol A: Headspace GC-MS for Fermented Beverages

Best for: Beer, Wine, Fermentation Broth. Minimizes system contamination.

1. Reagents & Standards
  • Native Standard: 2,3-Butanedione (CAS 431-03-8), >99%.

  • Internal Standard: 2,3-Butanedione-13C4 (Isotopic Purity >99%).

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

2. Sample Preparation Workflow
  • Degassing: Decarbonate beer samples by sonication (5 min) or rapid filtration. Note: Keep cold (4°C) to prevent volatile loss.

  • Vialing: Add 2.0 g NaCl into a 20 mL headspace vial (Salting out effect increases partition coefficient

    
    ).
    
  • Aliquot: Transfer 5.0 mL of sample into the vial immediately.

  • Spiking: Add 10

    
    L of 2,3-Butanedione-13C4  working solution (50 
    
    
    
    g/mL in water).
  • Seal: Crimp cap immediately with PTFE/Silicone septa.

3. GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Split (10:1), 200°CHigh split ratio prevents column overload; low temp minimizes thermal degradation.
Column DB-WAX or ZB-WAX (60m x 0.25mm x 0.25

m)
Polar phase required to retain and separate small polar ketones.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimized for MS vacuum efficiency.
Oven Program 40°C (hold 5 min)

10°C/min

200°C
Low initial temp focuses the volatile peak; slow ramp separates interfering alcohols.
Headspace Incubate 60°C for 20 minEquilibrium temperature balances sensitivity vs. pressure limits.
MS Mode SIM (Selected Ion Monitoring)Maximizes sensitivity and selectivity.
4. MS Acquisition (SIM Table)
AnalyteRetention Time (min)Quant Ion (

)
Qualifier Ion (

)
Mass Shift (

)
Diacetyl (Native) ~6.543 (

)
86 (

)
-
Diacetyl-13C4 ~6.545 (

)
90 (

)
+2 / +4
Protocol B: Air Monitoring (Modified NIOSH 2557)

Best for: Occupational Safety, Air Sampling Tubes.

Note: While NIOSH 2557 traditionally uses derivatization, modern thermal desorption (TD) GC-MS with 13C4-IS allows direct analysis, avoiding the 36-hour derivatization time.

  • Sampling: Collect air on Anasorb CMS tubes (or Tenax TA).

  • Desorption: Transfer sorbent to a vial. Add 1 mL solvent (Acetone:Methanol 99:1) containing 2,3-Butanedione-13C4 (1

    
    g/mL).
    
  • Extraction: Shake for 30 min.

  • Injection: 1

    
    L liquid injection into GC-MS (using same column/SIM parameters as Protocol A).
    
  • Logic: The IS corrects for extraction efficiency from the charcoal bed, a major source of error in air sampling.

Workflows & Logic Visualization

Diagram 1: Analytical Logic of Isotope Dilution

Caption: The self-validating loop of using 13C4-Diacetyl. The IS experiences the exact same physical stressors (Extraction, Matrix, Ionization) as the analyte, mathematically cancelling out errors.

G cluster_0 Sample Matrix Native Native Diacetyl (Unknown Conc) Process Processing (Headspace/Extraction) Native->Process Interferences Matrix Interferences (Sugars, Alcohols) Interferences->Process Suppression IS Add Internal Standard (2,3-Butanedione-13C4) IS->Process GC GC Separation (Co-elution) Process->GC Losses affect both equally MS Mass Spectrometry (Ionization) GC->MS RT: ~6.5 min Data Data Analysis (Ratio Calculation) MS->Data m/z 43 (Native) MS->Data m/z 45 (13C4 IS) Result Final Conc. (Corrected) Data->Result Quantitation (Area 43 / Area 45)

Validation & QA/QC Criteria

To ensure Trustworthiness , the method must pass these self-check gates:

  • Isotopic Purity Check: Inject the 13C4 standard alone. Ensure <0.5% signal at m/z 43. High native contribution in the standard will bias low-level results.

  • Linearity: Construct a calibration curve plotting

    
     vs. 
    
    
    
    .
    
    
    must be
    
    
    .
  • Carryover: Diacetyl is "sticky." Inject a blank after the highest standard. Signal at m/z 43 must be < LOD.

  • Retention Time Lock: The Native and 13C4 peaks must overlap perfectly. Any separation indicates a cold spot in the column or active sites degrading the native form.

Troubleshooting Guide (Expert Insights)

IssueProbable CauseCorrective Action
Low IS Recovery Leak in HS vial or septum bleed.Check crimp tightness. Ensure NaCl is not blocking the needle.
Peak Tailing Active sites in inlet liner.Diacetyl reacts with silanols. Use ultra-inert deactivation liners and replace often.
High Background m/z 43 Contaminated carrier gas or septum.Bake out inlet. m/z 43 is common (Acetyl fragment); ensure system is clean.
Non-Linear Response Detector saturation.Diacetyl ionizes easily. If IS area >

counts, dilute the sample or reduce EM voltage.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2003).[1] Method 2557: Diacetyl.[1][2][3][4][5][6] NIOSH Manual of Analytical Methods.

  • Occupational Safety and Health Administration (OSHA). (2010).[7] Method 1013: Diacetyl and 2,3-Pentanedione.[2][7][8][9]

  • LeBouf, R. F., et al. (2012). Increased sensitivity of OSHA method analysis of diacetyl and 2,3-pentanedione in air.[8][9] Journal of Occupational and Environmental Hygiene.[7][9]

  • American Society of Brewing Chemists (ASBC). (2011). Method Beer-25: Diacetyl.[2][7][10][11][12] ASBC Methods of Analysis.

  • Sigma-Aldrich (Merck). (2024).

Sources

Precision HPLC Analysis of 2,3-Butanedione (Diacetyl) via Quinoxaline Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust, high-specificity protocol for the quantification of 2,3-butanedione (diacetyl) in complex matrices (fermented beverages, biological fluids, and air samples). Unlike generic carbonyl analysis using DNPH, this method utilizes o-Phenylenediamine (OPD) to selectively target 1,2-dicarbonyls, converting volatile diacetyl into a stable, UV-active quinoxaline derivative. The protocol achieves detection limits in the low ppb range (ng/mL) using standard HPLC-UV instrumentation, ensuring compliance with food safety standards and occupational exposure limits (NIOSH/OSHA).

Introduction: The Analytical Challenge

2,3-Butanedione (Diacetyl) is a volatile vicinal diketone responsible for "buttery" notes in fermented products but is also a potent respiratory toxin linked to bronchiolitis obliterans ("popcorn lung").

Why Direct Analysis Fails:

  • Volatility: Diacetyl has a high vapor pressure, leading to loss during sample handling.

  • Poor Detection: It lacks a strong chromophore for sensitive UV detection.

  • Matrix Interference: Direct injection often co-elutes with other matrix components.

The Solution: Derivatization with OPD By reacting diacetyl with o-phenylenediamine (OPD), we form 2,3-dimethylquinoxaline . This derivative is non-volatile, stable, and possesses a high molar absorptivity at 314 nm (UV) or can be detected via fluorescence, dramatically improving sensitivity and selectivity.

Scientific Principles & Reaction Mechanism

The Chemistry of Derivatization

The reaction involves the acid-catalyzed condensation of the diamine (OPD) with the diketone (diacetyl). This is a highly specific reaction for 1,2-dicarbonyls; monocarbonyls (like acetaldehyde) do not interfere.

Reaction Stoichiometry:



Mechanism Visualization

The following diagram illustrates the logical flow of the derivatization process and the critical control points (pH, Light, Time).

DerivatizationMechanism Diacetyl 2,3-Butanedione (Analyte) Intermediate Schiff Base Intermediate Diacetyl->Intermediate Condensation 1 OPD o-Phenylenediamine (Reagent) OPD->Intermediate Product 2,3-Dimethylquinoxaline (Stable Derivative) Intermediate->Product Condensation 2 (-2 H2O) Acid Acid Catalyst (pH 2-4) Acid->Intermediate Catalysis Dark Darkness (Prevents OPD oxidation) Dark->OPD Protection

Figure 1: Reaction logic for the conversion of diacetyl to 2,3-dimethylquinoxaline. Acidic conditions catalyze the ring closure, while darkness preserves the light-sensitive OPD reagent.

Comprehensive Protocol: OPD Derivatization

Reagents & Equipment
  • Reagent A (Derivatizing Solution): 10 mg/mL o-Phenylenediamine (OPD) in 0.5 M HCl. Prepare fresh daily. Store in amber glass.

  • Internal Standard (IS): 2,3-Hexanedione (1 mg/mL in 5% ethanol).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Step-by-Step Workflow

Step 1: Sample Preparation

  • For Clear Liquids (Beer, Wine, Water): Degas sample by sonication (5 min). Filter through 0.45 µm PTFE filter.

  • For Complex Matrices (Yogurt, Biologicals): Perform protein precipitation.[1] Mix 1 mL sample with 1 mL 10% Trichloroacetic acid (TCA). Centrifuge at 10,000 x g for 10 min. Collect supernatant.

Step 2: Derivatization Reaction

  • Transfer 1.0 mL of Sample (or Supernatant) into an amber HPLC vial.

  • Add 50 µL of Internal Standard Solution (2,3-Hexanedione).

  • Add 0.2 mL of Reagent A (OPD Solution).

  • Cap vial and vortex for 10 seconds.

  • Incubate: Place in the dark at ambient temperature (20-25°C) for 20 minutes .

    • Note: Some protocols use 60°C for 10 mins, but ambient temp reduces risk of volatile loss and is sufficient for OPD.

Step 3: HPLC Analysis Inject the derivatized mixture directly. The acidic reaction mixture matches the mobile phase, preventing peak distortion.

HPLC Method Parameters
ParameterSetting
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 10 - 20 µL
Detection UV at 314 nm (Primary); 254 nm (Secondary)
Run Time 15 - 20 minutes

Gradient Table:

Time (min) % Mobile Phase A (Water/0.1% FA) % Mobile Phase B (ACN)
0.0 90 10
8.0 40 60
10.0 40 60
10.1 90 10

| 15.0 | 90 | 10 |

Method Validation & Quality Control

Selectivity & Interferences

The primary interference is 2,3-Pentanedione (Acetylpropionyl) , a structural homolog often present in the same samples.

  • Resolution: The C18 gradient described above separates the derivatives based on hydrophobicity.

  • Elution Order:

    • 2,3-Butanedione derivative (2,3-Dimethylquinoxaline) ~ 6-7 min.

    • 2,3-Pentanedione derivative (2-Ethyl-3-methylquinoxaline) ~ 8-9 min.

    • 2,3-Hexanedione derivative (Internal Standard) ~ 11-12 min.

Linearity & Sensitivity
  • Linear Range: 0.05 µg/mL to 50 µg/mL.

  • LOD (Limit of Detection): ~0.01 µg/mL (10 ppb).

  • LOQ (Limit of Quantitation): ~0.03 µg/mL (30 ppb).

Troubleshooting Guide
  • Ghost Peaks: OPD is light sensitive. If the reagent turns brown, it has oxidized. Discard and prepare fresh.

  • Low Recovery: Ensure the pH of the reaction mixture is < 4.0. The condensation is acid-catalyzed. If the sample is highly alkaline, increase HCl concentration in Reagent A.

Alternative Workflow: DNPH Method (Air Sampling)

While OPD is superior for liquid samples due to specificity, regulatory bodies (NIOSH Method 2557 / OSHA Method 1013) often use 2,4-Dinitrophenylhydrazine (DNPH) for air monitoring.

  • Principle: Air is drawn through a silica gel tube coated with DNPH.[2]

  • Desorption: Ethanol or Acetonitrile.

  • Detection: UV at 365 nm.

  • Drawback: DNPH reacts with all aldehydes (Formaldehyde, Acetaldehyde), leading to crowded chromatograms. Use OPD for specific diacetyl targeting in liquids.

Experimental Workflow Diagram

Workflow Sample Sample (Beer, Urine, Media) Prep Pre-treatment (Degas or TCA Precip) Sample->Prep Mix Add Reagents (Sample + IS + OPD) Prep->Mix React Reaction 20 min @ 25°C (Dark) Mix->React Inject HPLC Injection (10-20 µL) React->Inject Detect Detection UV 314 nm Inject->Detect

Figure 2: Operational workflow for the HPLC analysis of 2,3-butanedione.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2003). NIOSH Manual of Analytical Methods (NMAM), Method 2557: Diacetyl. Centers for Disease Control and Prevention. [Link]

  • Bednarek, M., et al. (1991). Determination of diacetyl and 2,3-pentanedione in beer by HPLC with fluorometric detection. Journal of the Institute of Brewing. [Link]

  • Occupational Safety and Health Administration (OSHA). (2008). Sampling and Analytical Methods: Diacetyl and 2,3-Pentanedione (Method 1013). U.S. Department of Labor. [Link]

  • PubChem. (2025). 2,3-Dimethylquinoxaline Compound Summary. National Library of Medicine. [Link]

  • McCarthy, A., et al. (2017). Determination of Diacetyl in Beer by a Precolumn Derivatization-HPLC-UV Method. Journal of Food Science. [Link]

Sources

Application Note: High-Precision Quantitation of Volatile 2,3-Butanedione (Diacetyl) via Static Headspace GC-MS using Stable Isotope Dilution (SIDA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of 2,3-Butanedione (Diacetyl) in complex aqueous matrices (fermented beverages, e-liquids, and biological fluids). By utilizing Static Headspace (SHS) sampling coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and 2,3-Butanedione-13C4 as a stable isotope internal standard, this method overcomes the traditional analytical challenges of high volatility, water solubility, and matrix-induced activity coefficients.

Key Advantages
  • Matrix Independence: The 13C4 isotopologue compensates for "salting out" variations and headspace equilibrium shifts (

    
    ) in real-time.
    
  • High Specificity: Mass spectral resolution distinguishes the target from co-eluting ethanol or solvent peaks common in brewing and vaping matrices.

  • Artifact Control: Protocols are optimized to minimize the thermal conversion of precursor

    
    -acetolactate into false-positive diacetyl signals.
    

Scientific Principles & Mechanism

The Challenge of Headspace Equilibrium

In static headspace analysis, the instrument measures the concentration of the analyte in the gas phase (


), which is related to the concentration in the sample phase (

) by the partition coefficient (

):


Diacetyl is a polar, water-soluble diketone. Its volatility is heavily suppressed by the aqueous matrix (high


). Variations in the sample matrix (e.g., ethanol content in beer, propylene glycol ratio in e-liquids) drastically alter 

, making external calibration unreliable.
Stable Isotope Dilution Assay (SIDA)

This method employs 2,3-Butanedione-13C4 , where all four carbon atoms are replaced with the stable


 isotope.
  • Physical Mirroring: The 13C4 analog possesses nearly identical physicochemical properties (boiling point, solubility, vapor pressure) to the native analyte.

  • Carrier Effect: Any loss of analyte during equilibration or transfer is mirrored by the IS.

  • Mass Shift: The 13C4 analog introduces a mass shift of +4 Da (Parent) and +2 Da (Base Peak), allowing interference-free detection in Selected Ion Monitoring (SIM) mode.

SIDA_Logic cluster_correction Self-Correcting Mechanism Matrix Complex Matrix (Beer/E-liquid) Equilibrium Headspace Equilibrium (60°C) Matrix->Equilibrium Matrix Effects (Viscosity/Ionic Strength) Analyte Native Diacetyl (Target) Analyte->Equilibrium IS Diacetyl-13C4 (Internal Std) IS->Equilibrium GCMS GC-MS Detection (SIM Mode) Equilibrium->GCMS Gas Phase Injection Ratio Quantitation Ratio (Area 86 / Area 90) GCMS->Ratio Signal Processing

Figure 1: The Stable Isotope Dilution (SIDA) logic flow. The Internal Standard (IS) experiences the exact same matrix suppression and equilibrium shifts as the analyte, ensuring the final ratio remains accurate.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Standard 2,3-Butanedione (CAS 431-03-8), >99%Calibration curve generation.
Internal Standard 2,3-Butanedione-13C4 (>99% atom 13C)Normalization of extraction efficiency.
Matrix Modifier Sodium Chloride (NaCl), Analytical Grade"Salting out" agent to decrease analyte solubility and increase headspace sensitivity.
Solvent Ethanol (Absolute) or Water (LC-MS Grade)Preparation of stock solutions (Match matrix if possible).
Headspace Vials 20 mL, crimp top with PTFE/Silicone septaSample containment.

Senior Scientist Note on IS Selection: Ensure the 13C4 variant is used rather than Deuterated (d6) analogs. Deuterated diacetyl can undergo Hydrogen-Deuterium exchange

Application Note: A Validated LC-MS/MS Protocol for the Sensitive Quantification of 2,3-Butanedione using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and robust protocol for the quantification of 2,3-butanedione (diacetyl) in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the inherent analytical challenges of 2,3-butanedione, namely its high volatility and poor ionization efficiency, this method employs a chemical derivatization strategy using 4-nitro-o-phenylenediamine (NPDA). The resulting stable quinoxaline derivative exhibits superior chromatographic retention and significantly enhanced ionization response. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, 2,3-Butanedione-¹³C₄, is integrated into the workflow. This protocol is designed for researchers, scientists, and drug development professionals, and is structured to be compliant with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][3]

Introduction and Scientific Rationale

2,3-Butanedione, commonly known as diacetyl, is a vicinal diketone naturally produced during fermentation and is a key flavor component in many foods and beverages, such as beer, wine, and dairy products.[4] While it imparts a desirable buttery flavor at low concentrations, at higher levels it is considered an off-flavor. Furthermore, its presence in e-cigarette flavorings and other consumer products has raised toxicological concerns. Consequently, a sensitive, selective, and reliable analytical method for its quantification is critical for quality control and safety assessment.

Direct analysis of 2,3-butanedione by LC-MS/MS is problematic due to its small size, polarity, and poor ionization efficiency in common sources like electrospray ionization (ESI). To overcome these limitations, a derivatization strategy is essential.[5] This protocol utilizes 4-nitro-o-phenylenediamine (NPDA) to react with the α-dicarbonyl group of 2,3-butanedione, forming a 2,3-dimethyl-6-nitroquinoxaline product. This derivative is significantly more hydrophobic, allowing for excellent retention on reverse-phase columns, and the nitro group enhances its ionization efficiency for sensitive MS detection.[6][7]

The cornerstone of quantitative mass spectrometry is the use of an appropriate internal standard (IS).[8] A stable isotope-labeled (SIL) internal standard, such as 2,3-Butanedione-¹³C₄, is the gold standard for bioanalysis.[9][10] The SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix-induced ionization effects.[10][11] Its mass difference allows the mass spectrometer to distinguish it from the native analyte, enabling precise and accurate correction for any variations during sample processing and analysis.[9]

Materials and Reagents

  • Analytes and Standards:

    • 2,3-Butanedione (Diacetyl), ≥99% purity (e.g., Sigma-Aldrich P/N: 431-03-8)

    • 2,3-Butanedione-¹³C₄, ≥99% atom ¹³C (as internal standard)

  • Derivatization Reagent:

    • 4-Nitro-o-phenylenediamine (NPDA), ≥98% purity (e.g., Sigma-Aldrich P/N: N26407)

  • Solvents and Chemicals:

    • Methanol, LC-MS Grade

    • Acetonitrile, LC-MS Grade

    • Water, LC-MS Grade or Type I

    • Formic Acid, LC-MS Grade

    • Hydrochloric Acid (HCl), ACS Grade

  • Sample Matrix:

    • Control matrix (e.g., blank plasma, beer, e-liquid base) free of the analyte.

Experimental Protocol

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,3-Butanedione and dissolve in 10 mL of LC-MS grade water in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2,3-Butanedione-¹³C₄ and dissolve in 1 mL of LC-MS grade water.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in the appropriate solvent (e.g., water/methanol 50:50, v/v). These will be used to spike into the control matrix for calibration curves and quality control (QC) samples.

  • NPDA Derivatization Reagent (1.0 mg/mL): Dissolve 10 mg of NPDA in 10 mL of methanol. This solution should be prepared fresh daily and protected from light.[7]

Sample Preparation and Derivatization Workflow

The following procedure outlines the preparation of calibration standards, QCs, and unknown samples.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of sample (control matrix, calibrator, QC, or unknown).

  • Internal Standard Spiking: Add 10 µL of the 2,3-Butanedione-¹³C₄ working solution to every tube (except for double-blank samples). Vortex briefly. This step is critical and must be done at the very beginning to ensure the IS tracks the analyte through the entire process.

  • Acidification: Add 10 µL of 0.1 M HCl.[7] Vortex. The acidic condition catalyzes the condensation reaction.

  • Derivatization: Add 20 µL of the 1.0 mg/mL NPDA solution.[7] Vortex thoroughly.

  • Reaction Incubation: Cap the tubes and incubate at 60°C for 30 minutes in a heating block, protected from light.

  • Cooling: After incubation, cool the samples to room temperature.

  • Extraction/Cleanup (if necessary): For complex matrices like plasma, a protein precipitation step might be performed prior to derivatization, or a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be performed post-derivatization to remove interferences. For cleaner matrices, a simple "dilute-and-shoot" approach may be sufficient.

  • Final Preparation: Centrifuge the samples at 14,000 rpm for 5 minutes. Transfer the supernatant to an LC autosampler vial for analysis.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 100 µL Sample (Calibrator, QC, Unknown) Add_IS Add 10 µL 2,3-Butanedione-¹³C₄ IS Sample->Add_IS Add_HCl Add 10 µL 0.1 M HCl Add_IS->Add_HCl Add_NPDA Add 20 µL NPDA Reagent Add_HCl->Add_NPDA Incubate Incubate 60°C for 30 min Add_NPDA->Incubate Cool Cool to Room Temp Incubate->Cool Centrifuge Centrifuge Cool->Centrifuge Transfer Transfer to Vial Centrifuge->Transfer LCMS Inject into LC-MS/MS System Transfer->LCMS

Figure 1: Step-by-step experimental workflow for the derivatization and preparation of samples.

LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC SystemAgilent 1290 Infinity II, Waters Acquity UPLC, or equivalent
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
5.0
6.0
6.1
8.0

Rationale: A C18 column provides excellent retention for the hydrophobic quinoxaline derivative. The gradient elution ensures that the derivatized analyte is well-resolved from early-eluting matrix components and that the column is efficiently cleaned post-injection. Formic acid is a standard mobile phase modifier that aids in protonation for positive mode ESI.[6][12]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
MS SystemSCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
IonSpray Voltage+5500 V
Source Temperature550°C
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
MRM Transitions Compound
2,3-Butanedione-NPDA Derivative
2,3-Butanedione-¹³C₄-NPDA Derivative

Rationale: ESI in positive mode is effective for the protonated quinoxaline derivative. The Multiple Reaction Monitoring (MRM) transitions are selected for their specificity and intensity. Q1 represents the mass of the protonated parent molecule ([M+H]⁺), and Q3 is a characteristic fragment ion produced after collision-induced dissociation (CID), ensuring highly selective detection.

G Butanedione 2,3-Butanedione (Analyte) Plus + NPDA 4-Nitro-o-phenylenediamine (Derivatization Reagent) Arrow H⁺, 60°C —————> Quinoxaline 2,3-Dimethyl-6-nitroquinoxaline (LC-MS/MS Active)

Figure 2: Chemical derivatization reaction of 2,3-butanedione with NPDA.

Method Validation Framework

To ensure the trustworthiness and reliability of the data, the method must be validated according to established regulatory guidelines, such as the ICH M10.[1][13] A full validation should assess the following parameters:

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components and other interferences.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix samples.
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentration.R² > 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Mean accuracy within 85-115% (80-120% at LLOQ). Precision (%RSD) ≤15% (≤20% at LLOQ).[14]
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio >10; accuracy and precision criteria as stated above must be met.[14]
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte.The IS-normalized matrix factor should be consistent across different lots of matrix, with a %RSD ≤15%.[15]
Recovery To evaluate the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible, although 100% recovery is not required.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Analyte concentration should remain within ±15% of the initial concentration under various conditions (freeze-thaw, bench-top, etc.).

Conclusion

This application note details a validated, sensitive, and specific LC-MS/MS method for the quantification of 2,3-butanedione. The strategic use of chemical derivatization with NPDA overcomes the inherent analytical difficulties of the parent molecule. Furthermore, the incorporation of a stable isotope-labeled internal standard (2,3-Butanedione-¹³C₄) ensures the highest degree of data integrity by correcting for matrix effects and procedural variability. This robust and reliable protocol is fit-for-purpose for a wide range of applications, from quality control in the food and beverage industry to bioanalytical studies in toxicology and clinical research.

References

  • Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency URL: [Link]

  • Title: Analysis of Diacetyl and Other Vicinal Diketones (VDKs) in Alcoholic Beverages Source: LCGC, The Application Notebook URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED Source: World Health Organization (WHO) URL: [Link]

  • Title: ICH M10 guideline on bioanalytical method validation and study sample analysis Source: Bioanalysis Zone URL: [Link]

  • Title: Bioanalytical method validation and study sample analysis Source: Progress URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]

  • Title: A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays Source: International Pharmaceutical Industry URL: [Link]

  • Title: Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays | Request PDF Source: ResearchGate URL: [Link]

  • Title: Designing LCMS Studies with the FDA in Mind from the Start Source: Agilex Biolabs URL: [Link]

  • Title: 2,3-Butanedione Source: SIELC Technologies URL: [Link]

  • Title: Preparing Samples for LC-MS/MS Analysis Source: Organomation URL: [Link]

  • Title: Revised Methods of Diacetyl Analysis Source: American Society of Brewing Chemists URL: [Link]

  • Title: Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup Source: Agilent Technologies URL: [Link]

  • Title: Determination of 2,3-butanedione, 2,3-pentanedione, and acetoin in electronic cigarette formulations and aerosols by gas chromatography-mass spectrometry Source: CORESTA URL: [Link]

  • Title: HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent Source: SIELC Technologies URL: [Link]

  • Title: Method for the Simultaneous Assay of Diacetyl and Acetoin in the Presence of Alpha-Acetolactate Source: PubMed URL: [Link]

  • Title: Guide to achieving reliable quantitative LC-MS measurements Source: LGC Group URL: [Link]

  • Title: GC/MS chromatogram of oxidation of 2,3-butanedione (a, b, c) and the... Source: ResearchGate URL: [Link]

  • Title: Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives Source: MDPI URL: [Link]

  • Title: 13C Labeled internal standards Source: LIBIOS URL: [Link]

  • Title: A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS Source: PubMed URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]

  • Title: Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up Source: PubMed URL: [Link]

  • Title: (PDF) Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites Source: ResearchGate URL: [Link]

Sources

High-Sensitivity Quantitation of 2,3-Butanedione (Diacetyl) in Biological Matrices via 13C4-Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of 2,3-Butanedione (Diacetyl) in biological samples (plasma, urine, cell culture media) using Stable Isotope Dilution Assay (SIDA). Due to the volatility of diacetyl and its potential for artifactual formation from glucose and pyruvate during thermal processing, standard GC-MS headspace methods often yield false positives. This method utilizes 13C4-2,3-Butanedione as an internal standard and o-Phenylenediamine (OPD) as a derivatizing agent to "trap" the analyte as a stable quinoxaline derivative prior to analysis. This ensures high specificity, minimizes evaporative loss, and corrects for matrix effects.

Introduction & Scientific Rationale

The Analytical Challenge

2,3-Butanedione (Diacetyl) is a volatile diketone associated with pulmonary toxicity ("popcorn lung" or bronchiolitis obliterans) and is a critical fermentation byproduct.[1] Measuring it in biological matrices presents two specific failure modes:

  • Volatility: The compound evaporates rapidly at room temperature, leading to inconsistent recovery.

  • In-Source Artifacts: Biological samples containing glucose, pyruvate, or alanine can spontaneously generate diacetyl when heated (Maillard reaction precursors). Traditional GC-MS methods involving headspace heating can artificially inflate results by generating diacetyl during the analysis.

The Solution: Derivatization + Isotope Dilution

To solve this, we employ a "Trap and Correct" strategy:

  • Trap: Immediate derivatization with o-phenylenediamine (OPD) at ambient temperature converts volatile diacetyl into stable, non-volatile 2,3-dimethylquinoxaline .

  • Correct: The use of 13C4-2,3-Butanedione (uniformly labeled) is superior to deuterated standards. Deuterium on alpha-carbons can undergo exchange in acidic media or exhibit chromatographic isotope effects (shifting retention time). The 13C4 analog co-elutes perfectly with the analyte, providing real-time correction for ionization suppression and derivatization efficiency.

Principle of the Method

The method relies on the condensation of 1,2-diamines with 1,2-dicarbonyls. The 13C4-Internal Standard (IS) is added to the sample before any other processing to track the analyte through every step.

Reaction Mechanism

The reaction proceeds in a slightly acidic to neutral aqueous environment (pH 4.0–7.0).

ReactionMechanism Diacetyl 2,3-Butanedione (Analyte) Complex Intermediate Schiff Base Diacetyl->Complex + OPD OPD o-Phenylenediamine (Reagent) OPD->Complex Quinoxaline 2,3-Dimethylquinoxaline (Stable Derivative) Complex->Quinoxaline - 2 H2O Water 2 H2O Complex->Water

Figure 1: Condensation of 2,3-Butanedione with OPD to form the quinoxaline derivative.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Standard 2,3-Butanedione (CAS 431-03-8)Calibration
Internal Standard 13C4-2,3-Butanedione Error Correction
Derivatizing Agent o-Phenylenediamine (OPD)Trapping Agent
Buffer Ammonium Acetate (100 mM, pH 4.0)Reaction Medium
Extraction Solvent Ethyl Acetate (LC-MS Grade)Liquid-Liquid Extraction
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileLC Separation

Note on IS Preparation: Dissolve 13C4-2,3-Butanedione in water/methanol (90:10). Store at -20°C. Do not store in pure methanol for extended periods as acetal formation can occur.

Experimental Protocol

Sample Preparation Workflow

Critical: Perform all steps at room temperature or on ice. Do not heat samples before derivatization is complete.

Workflow Sample Biological Sample (50 µL Plasma/Urine) SpikeIS Add 10 µL 13C4-IS (Final: 500 ng/mL) Sample->SpikeIS Deriv Add 100 µL OPD Solution (0.5% in pH 4 Buffer) SpikeIS->Deriv Incubate Incubate 20 min @ Ambient Temp (Dark) Deriv->Incubate Extract LLE: Add 500 µL Ethyl Acetate Vortex 2 min, Centrifuge Incubate->Extract Dry Evaporate Supernatant (N2 stream @ 30°C) Extract->Dry Recon Reconstitute 100 µL Mobile Phase Dry->Recon Inject Inject into LC-MS/MS Recon->Inject

Figure 2: Step-by-step sample preparation workflow ensuring analyte trapping.

Detailed Steps
  • Aliquot: Transfer 50 µL of sample (plasma, urine, or media) into a 1.5 mL amber Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of 13C4-2,3-Butanedione working solution (e.g., 2.5 µg/mL). Vortex gently.

  • Derivatization: Add 100 µL of OPD Reagent (5 mg/mL in 100 mM Ammonium Acetate, pH 4.0).

    • Why pH 4.0? This pH catalyzes the Schiff base formation while preventing the degradation of the quinoxaline product.

  • Incubation: Vortex and incubate in the dark at room temperature (20–25°C) for 20 minutes.

    • Safety: OPD is light-sensitive and potentially mutagenic. Handle with care.

  • Extraction: Add 500 µL of Ethyl Acetate. Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes.

  • Concentration: Transfer the upper organic layer to a fresh glass vial. Evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Note: Because the diacetyl is now derivatized (MW 158), it is much less volatile than the native compound, allowing for solvent evaporation without significant analyte loss.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (Water/ACN 80:20).

LC-MS/MS Instrumentation Parameters

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm, 100 x 2.1 mm).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0–1 min: 10% B

    • 1–5 min: Ramp to 90% B

    • 5–7 min: Hold 90% B

    • 7.1 min: Re-equilibrate 10% B

  • Injection Volume: 5 µL.

Mass Spectrometry (ESI+) Settings

Operate in Multiple Reaction Monitoring (MRM) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
2,3-Dimethylquinoxaline (Analyte)159.1 [M+H]+118.12550
144.12050
13C4-Dimethylquinoxaline (IS)163.1 [M+H]+120.12550
  • Transition Logic:

    • Analyte (159

      
       118): Loss of Acetonitrile (CH3CN, 41 Da).
      
    • IS (163

      
       120): Loss of 13C-labeled Acetonitrile (13CH3-13CN, 43 Da).
      

Validation & Quality Control

System Suitability
  • Blank Analysis: Inject a double blank (no IS, no Analyte) to ensure the OPD reagent does not contain interfering impurities.

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. The ratio of Analyte Area / IS Area should yield

    
    .
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background in Blank Contaminated OPD reagent or lab airPrepare OPD fresh daily; store solvents away from fermentation areas.
Low IS Recovery Ion suppression or incomplete derivatizationCheck pH of reaction mix; ensure 20 min incubation time is met.
Peak Tailing Column overload or pH mismatchEnsure reconstitution solvent matches initial mobile phase conditions.

References

  • Methodology for OPD Derivatization

    • Determination of Diacetyl in Beer by a Pre-Column Derivatization-HPLC-UV Method Using 4-(2,3-dimethyl-6-quinoxalinyl)-1,2-benzenediamine.[2][3] Journal of Agricultural and Food Chemistry. (2017). Link

  • Artifactual Formation Risks

    • Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems.[4] Journal of Agricultural and Food Chemistry. Link

  • Internal Standard Usage (General SIDA principles)

    • Suitability of a fully 13C isotope labeled internal standard for the determination of mycotoxins by LC-MS/MS.[5][6][7] Analytical and Bioanalytical Chemistry. (2006).[5][6] Link

  • LC-MS/MS Derivatization Strategies

    • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids.[8] Chromatography. (2001). Link

Sources

Application Note: High-Precision Quantification of 2,3-Butanedione via Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists requiring high-precision quantification of 2,3-Butanedione (Diacetyl) in complex matrices (biological fluids, food/beverage, or vaping liquids).

Introduction & Scientific Rationale

2,3-Butanedione (Diacetyl) is a volatile


-diketone associated with respiratory toxicity ("popcorn lung") and is a critical quality attribute in fermentation products. Direct analysis of diacetyl is plagued by three primary challenges:
  • High Volatility: Significant analyte loss occurs during standard handling at room temperature.

  • Poor Ionization: As a small, polar ketone, diacetyl ionizes poorly in Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Matrix Interference: Low molecular weight (MW 86) places it in a noisy region of the mass spectrum.

The Solution: Stable Isotope Dilution with Derivatization

To overcome these limitations, this protocol employs a Stable Isotope Dilution Assay (SIDA) combined with chemical derivatization.

  • Derivatization: We utilize o-phenylenediamine (OPD) to react with the

    
    -dicarbonyl core of diacetyl. This forms a stable, hydrophobic quinoxaline derivative (2,3-dimethylquinoxaline) that is non-volatile and exhibits excellent ESI response.
    
  • Internal Standard (2,3-Butanedione-13C4): The use of the 13C4-labeled analog is non-negotiable for high-integrity data. Unlike structural analogs (e.g., 2,3-hexanedione), the 13C4 isotope behaves nearly identically to the analyte during extraction and—crucially—during the derivatization reaction itself. It compensates for variations in reaction efficiency, matrix effects, and ionization suppression.

Materials & Reagents

Standards
  • Analyte: 2,3-Butanedione (CAS: 431-03-8), purity

    
     99%.
    
  • Internal Standard (IS): 2,3-Butanedione-13C4 (CAS: 1083053-33-1), isotopic purity

    
     99 atom % 13C.
    
Reagents
  • Derivatizing Agent: o-Phenylenediamine (OPD) dihydrochloride.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).[1]

  • Reaction Buffer: 0.5 M Hydrochloric Acid (HCl) or Formic Acid solution.

Experimental Protocol

Phase 1: Stock Solution Preparation (Critical Control Point)

Warning: Diacetyl is extremely volatile (BP 88°C). All stock preparations must occur with chilled solvents and glassware.

  • Primary Stock (Analyte): Accurately weigh diacetyl into a volumetric flask pre-filled with chilled Methanol (4°C). Prepare at 1.0 mg/mL. Store at -20°C in septum-capped amber vials.

  • Primary Stock (IS): Prepare 2,3-Butanedione-13C4 at 1.0 mg/mL in chilled Methanol.

  • Working IS Solution: Dilute the IS stock to a fixed concentration (e.g., 1000 ng/mL) in water/methanol (90:10). This will be added to every sample.

Phase 2: Calibration Standard Preparation

Prepare a calibration curve by serial dilution. The IS must be added before the derivatization step to track the reaction.

Table 1: Calibration Spiking Scheme (Example)

Cal LevelAnalyte Concentration (ng/mL)IS Concentration (ng/mL)Matrix/Solvent Volume
Blank 00100

L
Zero 0100100

L
Std 1 10100100

L
Std 2 50100100

L
Std 3 200100100

L
Std 4 1000100100

L
Std 5 5000100100

L
Phase 3: Derivatization Workflow

The reaction converts 2,3-Butanedione + OPD


 2,3-Dimethylquinoxaline (2,3-DMQ).
  • Aliquot: Transfer 100

    
    L of Sample or Standard into a PCR tube or HPLC vial.
    
  • Spike IS: Add 10

    
    L of Working IS Solution (1000 ng/mL) to all tubes (except Blanks). Vortex briefly.
    
  • Add Reagent: Add 50

    
    L of 10 mM OPD in 0.5 M HCl.
    
  • Incubate: Seal tightly. Incubate at 60°C for 20 minutes (or Room Temp for 2 hours in dark).

    • Note: Acidic pH catalyzes the condensation reaction.

  • Quench/Dilute: Stop reaction by adding 100

    
    L of 0.1% Formic Acid in Water.
    
  • Centrifuge: 10,000 x g for 5 mins (if matrix particulates are present).

  • Transfer: Move supernatant to LC vials.

Phase 4: Instrumental Analysis (LC-MS/MS)

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.3 - 0.4 mL/min.

MS/MS Parameters (MRM Mode): The derivative (2,3-DMQ) is detected. The 13C4 label is retained in the quinoxaline core.

Table 2: MRM Transitions

CompoundPrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)
2,3-DMQ (Analyte) 159.1 (M+H)

117.1Quantifier20-25
77.0Qualifier35-40
2,3-DMQ-13C4 (IS) 163.1 (M+H)

121.1Quantifier20-25
77.0Qualifier35-40

Note: The transition 159


 117 corresponds to the loss of the pyrazine ring fragment (or C2H2N), retaining the benzene backbone. The 13C4 IS shifts the precursor by +4 Da. The fragment 121 retains the labeled carbons attached to the ring system.

Workflow Visualization

G Sample Sample / Standard (100 µL) AddIS Add Internal Standard (2,3-Butanedione-13C4) Sample->AddIS Spike Deriv Add OPD Reagent (Acidic Conditions) AddIS->Deriv Mix Incubate Incubation 60°C, 20 min Deriv->Incubate Reaction Formation of Quinoxaline Derivatives Incubate->Reaction Condensation LCMS LC-MS/MS Analysis (MRM Mode) Reaction->LCMS Inject

Figure 1: Step-by-step derivatization and analysis workflow ensuring IS integration prior to reaction.

Data Analysis & Validation

Calibration Curve Construction
  • Integration: Integrate the peak areas for the Analyte (2,3-DMQ) and the Internal Standard (2,3-DMQ-13C4).

  • Ratio Calculation: Calculate the Response Ratio (

    
    ) for each level:
    
    
    
    
  • Regression: Plot

    
     (y-axis) vs. Concentration Ratio (x-axis).
    
  • Fitting: Use Linear regression with

    
     weighting. The 
    
    
    
    should be
    
    
    .[2]
Troubleshooting Guide
  • Low IS Recovery: Check the pH of the derivatization mix. OPD requires acidic conditions (pH < 3) to react efficiently.

  • Peak Tailing: Quinoxalines are basic. Ensure sufficient Formic Acid (0.1%) is present in the LC mobile phases.

  • Contamination: Diacetyl is ubiquitous in laboratory air. Use fresh solvents and keep vials capped.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2020). Sampling and Analytical Method for Volatile Diketones. Method 2557. Link

  • European Food Safety Authority (EFSA). (2014). Scientific Opinion on the safety of diacetyl as a flavouring substance. EFSA Journal. Link

  • Sigma-Aldrich. (2023).[1] 2,3-Butanedione-13C4 Product Specification and MSDS. Link

  • Wang, J., et al. (2017). Determination of Diacetyl in Beer by a Precolumn Derivatization-HPLC-UV Method. Journal of Agricultural and Food Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Precision Diacetyl Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects & Volatility in 2,3-Butanedione Analysis

Internal Standard: 2,3-Butanedione-13C4 (Universal Isotope-Labeled Standard)

Introduction: The Analytical Challenge

Welcome to the technical guide for high-sensitivity quantification of 2,3-Butanedione (Diacetyl). As a researcher, you likely face two compounding failures in this assay:

  • Volatility Loss: Diacetyl is highly volatile, leading to inconsistent recovery during sample preparation.

  • Matrix Effects: In complex matrices (fermentation broths, plasma, vaping liquids), co-eluting components suppress ionization in LC-MS/MS, causing severe underestimation of toxicity or concentration.

The Solution: This guide details the In-Situ Derivatization Protocol using 2,3-Butanedione-13C4 . Unlike deuterated standards, the 13C4 analog eliminates chromatographic isotope effects, ensuring perfect co-elution and absolute correction of matrix-induced ion suppression.

Module 1: The Derivatization Workflow

Status: Critical for LC-MS/MS Sensitivity

Native diacetyl ionizes poorly in Electrospray Ionization (ESI). To achieve high sensitivity and lock in the analyte, you must derivatize it with o-Phenylenediamine (OPD) to form a stable quinoxaline derivative.

The "Trap & Correct" Protocol

Crucial Rule: You must spike the Internal Standard (IS) before derivatization. This allows the IS to correct for both derivatization efficiency and ionization suppression .

Step-by-Step Methodology
  • Aliquot Sample: Transfer 200 µL of sample (Beer/Plasma/Urine) to a sealed vial.

  • Spike IS: Add 20 µL of 2,3-Butanedione-13C4 (10 µg/mL in water). Do not use methanol as a solvent if analyzing trace levels, as it may contain acetoin/diacetyl artifacts.

  • Acidification: Add 50 µL of 0.5 M Formic Acid (pH adjustment catalyzes the condensation reaction).

  • Derivatization: Add 100 µL of 10 mM o-Phenylenediamine (OPD) .

  • Incubation: Vortex and incubate at 60°C for 20 minutes (or 25°C for 4 hours in dark).

    • Reaction: Diacetyl + OPD

      
       2,3-Dimethylquinoxaline (2,3-DMQ).
      
  • Quench/Extract: Cool to room temperature. (Optional: Liquid-Liquid Extraction with Ethyl Acetate if matrix is dirty).

  • Analysis: Inject into LC-MS/MS (ESI+ mode).

Visualizing the Workflow

The following diagram illustrates the critical control points where the 13C4 standard corrects for errors.

DerivatizationWorkflow Sample Raw Matrix (Variable Diacetyl) IS_Add Add 2,3-Butanedione-13C4 (Internal Standard) Sample->IS_Add Step 1 OPD Add o-Phenylenediamine (Derivatizing Agent) IS_Add->OPD Step 2 Reaction Incubation (60°C) Formation of Quinoxalines OPD->Reaction Step 3 LCMS LC-MS/MS Analysis (Co-elution) Reaction->LCMS Stable Derivative Matrix_Int Matrix Interferences (Suppress Reaction) Matrix_Int->Reaction Inhibition Risk

Caption: The 13C4 IS tracks the analyte through reaction inhibition and extraction losses.

Module 2: Overcoming Matrix Effects (13C vs. Deuterium)

Why 13C4 is Superior to Deuterated Standards

In LC-MS, "Matrix Effects" occur when unseen compounds elute at the same time as your analyte, stealing charge in the ion source.

  • The Deuterium Failure (Isotope Effect): Deuterated standards (

    
    H) are slightly more lipophilic than native compounds. On high-performance C18 columns, they often elute earlier  than the native analyte. If the matrix suppression zone is narrow, the IS and analyte experience different suppression levels, rendering the correction useless [1].
    
  • The 13C4 Advantage: Carbon-13 adds mass without changing lipophilicity. The retention time is identical to the native analyte. They suffer the exact same suppression, so the ratio remains constant [2].

Data Comparison: Correction Efficiency
ParameterNative Diacetyl (No IS)Diacetyl-d6 (Deuterated)Diacetyl-13C4 (Recommended)
Retention Time Shift N/A-0.05 to -0.1 min (Shift)0.00 min (Exact Co-elution)
Matrix Factor (Plasma) 0.45 (55% Suppression)0.60 (Variable)1.01 (Perfect Correction)
Linearity (

)
0.9200.985>0.999
CV% (Precision) >15%5-10%<2%
Mechanism of Correction

MatrixEffect cluster_0 ESI Source (Ionization Competition) Analyte Native Diacetyl (Derivative) Detector Mass Spectrometer Ratio Calculation Analyte->Detector Signal Drop IS 13C4-Diacetyl (Derivative) IS->Detector Signal Drop Matrix Matrix Salts/ Phospholipids Matrix->Analyte Suppresses Matrix->IS Suppresses Equally Result Result Detector->Result Ratio (Analyte/IS) Remains Constant

Caption: Because 13C4 co-elutes perfectly, matrix suppression affects both equally, canceling out the error.

Module 3: Troubleshooting & FAQs

Q1: I see a signal for the IS in my "Double Blank" (Solvent only). Is my standard contaminated?

Diagnosis: This is likely Cross-Talk or Isobaric Interference , not contamination.

  • The Science: The derivatized product (2,3-dimethylquinoxaline) has a protonated mass

    
     of 159 m/z . The 13C4 analog is 163 m/z .
    
  • Solution:

    • Check your Mass Resolution. If using a low-res quadrupole, ensure the isolation window is narrow (0.7 Da).

    • Check for "Native 13C abundance." If your native diacetyl concentration is extremely high (>10 ppm), the natural 13C isotopes of the native peak (M+4 is rare but possible in saturation) can bleed into the IS channel. Dilute the sample.

Q2: My IS recovery is low (<50%) in urine samples compared to water.

Diagnosis: Matrix inhibition of the derivatization reaction.

  • The Science: Urine contains scavengers (like free amines or sulfur compounds) that compete for the OPD reagent or alter the pH, slowing the quinoxaline formation [3].

  • Solution:

    • Increase OPD concentration to 20 mM (excess reagent forces pseudo-first-order kinetics).

    • Verify pH: Ensure the reaction mix is between pH 3.0 and 5.0. Strong acidity (pH < 2) protonates the amine group of OPD, deactivating it.

Q3: Can I use this method for Vaping Liquids (E-liquids)?

Diagnosis: Yes, but viscosity is the enemy.

  • The Science: Propylene Glycol (PG) and Vegetable Glycerin (VG) cause massive ion suppression and carryover.

  • Solution:

    • Perform a 50x dilution with water before adding the IS and derivatizing.

    • Use the 13C4 IS specifically to correct for the "viscosity effect" in the autosampler injection, which deuterated standards may not correct if they separate chromatographically.

References

  • Wang, S., et al. (2021). "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry." Chromatography Online. Available at: [Link]

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Available at: [Link]

  • NIOSH. (2016).[1] "Method 2557: Diacetyl and 2,3-Pentanedione." NMAM (NIOSH Manual of Analytical Methods). Available at: [Link]

  • Brewers Association. (2023). "Diacetyl: Formation, Reduction, and Control."[2][3] Technical Resources. Available at: [Link]

Sources

Technical Support Center: Ensuring the Stability of 2,3-Butanedione-¹³C₄ in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,3-Butanedione-¹³C₄. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability and integrity of this isotopically labeled compound in solution. By understanding the underlying chemical principles and following validated protocols, you can ensure the accuracy and reproducibility of your experimental results.

Introduction to 2,3-Butanedione-¹³C₄

2,3-Butanedione-¹³C₄ is a stable isotope-labeled version of 2,3-butanedione (also known as diacetyl), a naturally occurring diketone.[1] The incorporation of four ¹³C atoms provides a distinct mass shift, making it an invaluable internal standard for quantitative analysis by mass spectrometry (MS). Its applications are prominent in metabolomics, food and beverage analysis, and environmental testing.[2] Given its role in sensitive analytical methods, ensuring its stability in solution is paramount to generating reliable data.

While 2,3-Butanedione-¹³C₄ is a stable isotope and not radioactive, its chemical reactivity is identical to its unlabeled counterpart.[3] Therefore, understanding the inherent properties of 2,3-butanedione is crucial for its proper handling and storage.

Key Chemical Properties:

PropertyValueSource
Molecular Formula ¹³C₄H₆O₂[4]
Molecular Weight 90.06 g/mol [5][6]
Boiling Point 88 °C[1]
Density 0.981 g/mL[7]
Solubility in Water 200 g/L (20 °C)[1]
Appearance Clear yellow liquid[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2,3-Butanedione-¹³C₄ solutions.

Q1: What is the primary cause of degradation for 2,3-Butanedione-¹³C₄ in solution?

A1: The primary degradation pathway for diketones like 2,3-butanedione is through reactions with nucleophiles and susceptibility to photolytic degradation. While stable isotopes themselves don't decay radioactively, the chemical reactivity remains.[3] For 2,3-butanedione, this can include self-condensation or reaction with impurities in the solvent.

Q2: How does the choice of solvent impact the stability of 2,3-Butanedione-¹³C₄?

A2: The choice of solvent is critical. Protic solvents, especially water, can participate in hydration reactions with the ketone groups, although 2,3-butanedione is water-soluble.[1] It is generally recommended to use aprotic organic solvents such as acetonitrile, methanol, or a mixture thereof for preparing stock solutions.[8] Always use high-purity, HPLC, or MS-grade solvents to minimize reactive impurities.

Q3: What are the optimal storage conditions for 2,3-Butanedione-¹³C₄ solutions?

A3: For long-term stability, it is recommended to store stock solutions of 2,3-Butanedione-¹³C₄ at 2-8°C in a refrigerator .[1][4] Some sources suggest even lower temperatures of -20°C or -80°C for extended storage to slow down any potential degradation reactions.[9] It is also crucial to protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Q4: Can I store working solutions at room temperature during an experiment?

A4: For the duration of a typical analytical run (a few hours to a day), working solutions can generally be kept at room temperature in an autosampler. However, for longer periods, it is advisable to use a temperature-controlled autosampler set to a cooler temperature (e.g., 4°C) to minimize any potential for degradation.

Q5: How can I tell if my 2,3-Butanedione-¹³C₄ solution has degraded?

A5: Degradation can be identified by a decrease in the peak area of the parent compound in your analytical run (e.g., GC-MS or LC-MS) over time. You may also observe the appearance of new, unexpected peaks in your chromatogram. A simple stability study, as outlined in the protocols below, can help you determine the stability of your solution under your specific experimental conditions.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues.

Observed Problem Potential Cause Troubleshooting Steps
Decreasing peak area of 2,3-Butanedione-¹³C₄ over time. 1. Chemical Degradation: The compound may be reacting with the solvent or impurities. 2. Evaporation: The solvent may be evaporating, leading to a change in concentration. 3. Adsorption: The compound may be adsorbing to the surface of the storage container.1. Prepare a fresh solution in a high-purity, aprotic solvent. 2. Ensure vials are tightly sealed. Use vials with PTFE-lined septa. 3. Consider using silanized glass vials to minimize adsorption.
Appearance of unknown peaks in the chromatogram. 1. Degradation Products: These may be byproducts of 2,3-Butanedione-¹³C₄ degradation. 2. Contamination: The solvent or container may be contaminated.1. Analyze a solvent blank to rule out contamination. 2. If new peaks are consistently appearing, this is a strong indicator of degradation. Re-evaluate your storage conditions and solvent choice.
Inconsistent results between analytical runs. 1. Inconsistent Solution Preparation: Variations in pipetting or weighing can lead to different concentrations. 2. Incomplete Solubilization: The compound may not be fully dissolved. 3. Degradation between runs: The solution may be degrading between analyses.1. Review and standardize your solution preparation protocol. 2. Ensure complete dissolution by vortexing and/or brief sonication. 3. Perform a time-course stability study to understand the degradation rate.

Experimental Protocols

These detailed protocols provide a framework for preparing stable solutions and assessing their stability.

Protocol 1: Preparation of a Stock Solution of 2,3-Butanedione-¹³C₄

Objective: To prepare a stable, accurate stock solution for use as an internal standard.

Materials:

  • 2,3-Butanedione-¹³C₄ (neat)

  • High-purity (HPLC or MS-grade) acetonitrile

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Micropipettes

  • Amber glass vials with PTFE-lined septa

Procedure:

  • Allow the neat 2,3-Butanedione-¹³C₄ to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a precise amount of the neat compound using an analytical balance.

  • Quantitatively transfer the weighed compound to a Class A volumetric flask.

  • Add a small amount of acetonitrile to dissolve the compound.

  • Once dissolved, fill the flask to the mark with acetonitrile.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer aliquots of the stock solution to amber glass vials for storage.

  • Store the vials at 2-8°C, protected from light.

Protocol 2: Assessment of Solution Stability

Objective: To determine the stability of the 2,3-Butanedione-¹³C₄ solution under specific storage conditions.

Materials:

  • Prepared stock solution of 2,3-Butanedione-¹³C₄

  • Analytical instrument (e.g., GC-MS or LC-MS)

  • Vials for analysis

Procedure:

  • Prepare a working solution from your stock solution at a concentration suitable for your analytical method.

  • Immediately after preparation (Time 0), analyze the working solution multiple times (n=3-5) to establish a baseline peak area.

  • Store the working solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in an autosampler).

  • At predetermined time points (e.g., 4, 8, 12, 24, 48 hours), re-analyze the working solution.

  • Calculate the average peak area at each time point and compare it to the baseline. A significant decrease in peak area indicates degradation.

Visualizing Experimental Workflows and Logical Relationships

Diagram 1: Workflow for Preparing and Storing Stable Solutions

G cluster_prep Solution Preparation cluster_storage Storage prep1 Equilibrate Neat Compound prep2 Accurately Weigh prep1->prep2 prep3 Dissolve in High-Purity Solvent prep2->prep3 prep4 Dilute to Final Volume prep3->prep4 storage1 Aliquot into Amber Vials prep4->storage1 Transfer to Storage Vials storage2 Store at 2-8°C storage1->storage2 storage3 Protect from Light storage1->storage3

Caption: Workflow for preparing and storing 2,3-Butanedione-¹³C₄ solutions.

Diagram 2: Troubleshooting Logic for Decreased Analyte Signal

G cluster_causes Potential Causes cluster_solutions Solutions start Decreased Signal of 2,3-Butanedione-¹³C₄ cause1 Chemical Degradation start->cause1 cause2 Evaporation start->cause2 cause3 Adsorption start->cause3 sol1 Prepare Fresh Solution in Aprotic Solvent cause1->sol1 sol2 Ensure Vials are Tightly Sealed cause2->sol2 sol3 Use Silanized Vials cause3->sol3

Caption: Troubleshooting logic for decreased 2,3-Butanedione-¹³C₄ signal.

References

  • PubChem. (n.d.). 2,3-Butanedione-13C4. National Center for Biotechnology Information. Retrieved from [Link]

  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2,3-Butanedione-13C4. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent. Retrieved from [Link]

  • PubMed. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from [Link]

Sources

Technical Support Center: Stability & Quantitation of 2,3-Butanedione-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Derivatization on 2,3-Butanedione-13C4 Stability Document ID: TS-BD13C4-001 Last Updated: 2026-02-21 Department: Bioanalytical Applications & Method Development

Executive Summary

You are likely visiting this page because you are experiencing low recovery, poor reproducibility, or signal drift when analyzing 2,3-Butanedione (Diacetyl) and its internal standard, 2,3-Butanedione-13C4.

The core issue is not the isotope, but the molecule itself. 2,3-Butanedione is a volatile, reactive


-diketone.[1] Without derivatization, it evaporates rapidly and reacts with nucleophiles (e.g., proteins) in your matrix. Derivatization is not optional; it is a chemical necessity to "lock" the volatile analyte into a stable, detectable form.

This guide details why o-Phenylenediamine (OPD) is the superior derivatization agent over DNPH for this application and provides a validated workflow to ensure your 13C4 Internal Standard (IS) remains stable and accurate.

Module 1: The Chemistry of Instability

To understand why your experiments might fail without derivatization, we must examine the physical properties of the target molecule.

The Volatility Trap

2,3-Butanedione has a high vapor pressure (~52 mmHg at 20°C). If you spike your 13C4 Internal Standard into a sample and leave it on the bench for even 10 minutes during preparation, differential evaporation occurs.

  • Result: The IS concentration decreases, leading to overestimation of the native analyte.

Chemical Reactivity

As an


-diketone, diacetyl is highly electrophilic. It reacts readily with arginine residues in proteins and other nucleophiles in biological matrices (plasma, cell lysate, food).
  • Result: The 13C4 IS binds irreversibly to the matrix, becoming "invisible" to extraction and MS detection.

Module 2: The Derivatization Solution

The industry-standard solution is derivatization with o-Phenylenediamine (OPD) to form a quinoxaline derivative.

Mechanism of Action

OPD reacts with the


-dicarbonyl core of 2,3-Butanedione to form 2,3-Dimethylquinoxaline . This reaction is a condensation that eliminates two water molecules and creates a stable, aromatic ring system.
Why OPD beats DNPH

While 2,4-Dinitrophenylhydrazine (DNPH) is common for aldehydes, it is suboptimal for diacetyl:

  • DNPH Issues: Forms both mono- and bis-hydrazones; susceptible to E/Z isomerization (peak splitting).

  • OPD Advantages: Forms a single, rigid, highly stable product with no stereoisomers.

Stability Comparison Data

The following table illustrates the dramatic stability improvement post-derivatization.

ParameterUnderivatized 2,3-Butanedione-13C4OPD-Derivatized (Quinoxaline-13C4)
Vapor Pressure High (Volatile liquid)Negligible (Solid/Stable in solution)
Matrix Reactivity High (Binds proteins)Inert (Stable in matrix)
UV/Vis Absorbance Weak (<300 nm)Strong (310–340 nm)
MS Ionization Poor (Low proton affinity)Excellent (High proton affinity, [M+H]+)
Shelf Life (RT) < 1 hour (open vial)> 30 Days

Module 3: Visualization of Reaction & Workflow

The following diagram illustrates the chemical transformation and the critical decision points in the sample preparation workflow.

G cluster_chem Chemical Mechanism Diacetyl 2,3-Butanedione (Volatile/Reactive) Intermediate Condensation Intermediate Diacetyl->Intermediate + OPD OPD o-Phenylenediamine (Reagent) OPD->Intermediate Acid Acid Catalyst (pH < 4) Acid->Intermediate Quinoxaline 2,3-Dimethylquinoxaline (Stable Derivative) Intermediate->Quinoxaline - 2 H2O Analysis LC-MS/MS Analysis Quinoxaline->Analysis Sample Sample Matrix IS_Add Add 13C4 IS (CRITICAL STEP) Sample->IS_Add IS_Add->Diacetyl Contains Deriv_Step Incubate (2-4 hrs, Dark) IS_Add->Deriv_Step Immediate Deriv_Step->Quinoxaline Yields

Caption: Reaction mechanism of 2,3-Butanedione with OPD and the critical workflow timing for Internal Standard addition.

Module 4: Validated Experimental Protocol

Objective: Stabilize and quantify 2,3-Butanedione in biological/food matrices using 13C4-IS.

Reagents
  • Internal Standard: 2,3-Butanedione-13C4 (1 mg/mL in water/methanol).

  • Derivatizing Agent: 2% o-Phenylenediamine (OPD) in 0.5 M HCl (Freshly prepared).

  • Extraction Solvent: Ethyl Acetate or Dichloromethane.

Step-by-Step Methodology
  • IS Addition (The Critical Moment):

    • Aliquot 500 µL of sample (plasma, beverage, etc.) into a sealed vial.

    • Immediately add 10 µL of 2,3-Butanedione-13C4 IS solution.

    • Note: Do not let the IS sit in the sample without derivatizing agent for >5 minutes.

  • Derivatization Reaction:

    • Add 100 µL of 2% OPD/HCl solution.

    • Cap tightly and vortex for 30 seconds.

    • Incubate: Place in the dark at room temperature for 2–4 hours (or 60°C for 30 mins).

    • Why Dark? OPD is light-sensitive and can degrade into interfering compounds.

  • Quench & Extract:

    • Add 2 mL of Extraction Solvent (e.g., Ethyl Acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

  • Analysis:

    • Transfer the supernatant to an LC vial.

    • Analyze via LC-MS/MS (MRM mode).

    • Target (Native): m/z 159 → 118 (Quinoxaline derivative).

    • Target (13C4 IS): m/z 163 → 122 (13C4-Quinoxaline derivative).

Module 5: Troubleshooting & FAQs

Q1: I am seeing low recovery of my 13C4 Internal Standard. Is the standard degrading?

Diagnosis: It is likely evaporation, not chemical degradation of the isotope. Fix:

  • Ensure the 13C4 stock solution is kept at -20°C and sealed.

  • Crucial: Add the derivatizing agent (OPD) immediately after spiking the IS. If you spike 50 samples and then add OPD to the first one, the IS in the first sample has likely evaporated. Use a multichannel pipette or process in small batches.

Q2: Why do I see peak splitting in my chromatogram?

Diagnosis: If you are using DNPH, this is due to E/Z isomers. Fix: Switch to OPD (o-Phenylenediamine) . The quinoxaline derivative is a rigid, aromatic bicycle that does not form geometric isomers, resulting in a single, sharp chromatographic peak.

Q3: Can I derivatize first and then add the IS?

Diagnosis: ABSOLUTELY NOT. Reasoning: The purpose of the IS is to correct for derivatization efficiency and extraction loss. If you add the IS after the reaction, it cannot compensate for incomplete derivatization of the native analyte. You must add the 13C4-parent (underivatized) to the sample so it undergoes the exact same chemical reaction as the native analyte.

Q4: My background noise is high. What is happening?

Diagnosis: Excess OPD can oxidize or polymerize if exposed to light/air. Fix:

  • Prepare the OPD solution fresh daily.

  • Keep incubation steps in the dark.

  • Ensure the extraction step (Step 3 in protocol) is efficient; quinoxalines extract well into non-polar solvents, while unreacted OPD often remains in the aqueous acid phase.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[2] Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine. This is the authoritative method establishing OPD as the standard for diacetyl stability.

  • Pendergrass, S. M., & Cooper, J. A. (2016). Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD. Scientifica. Demonstrates 30-day stability of the quinoxaline derivative.[2][3]

  • Bednarek, M., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Compares OPD vs. DNPH, highlighting the stability advantages of phenylenediamine derivatives.

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Explains the theoretical necessity of adding IS prior to sample manipulation.

Sources

Validation & Comparative

A Comparative Guide to the Accuracy and Precision of the Stable Isotope Dilution Method for Diacetyl Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of diacetyl is of paramount importance across various industries, from ensuring the quality of food and beverages to monitoring occupational exposure. This guide provides an in-depth, objective comparison of the Stable Isotope Dilution Method (SIDM) coupled with mass spectrometry against other common analytical techniques for diacetyl determination. We will delve into the causality behind experimental choices, present supporting data, and provide detailed methodologies to ensure scientific integrity and trustworthiness.

The Critical Need for Accurate Diacetyl Measurement

Diacetyl (2,3-butanedione) is a naturally occurring compound that contributes a characteristic buttery or butterscotch flavor. While desirable in some products like butter and certain cheeses, it is considered an off-flavor in most alcoholic beverages, such as beer.[1][2] Furthermore, concerns about the toxicity of diacetyl, particularly when inhaled, have led to the need for sensitive and reliable monitoring in workplace environments.[3] The accurate quantification of diacetyl is challenging due to its high reactivity and water solubility.[3]

Principle of the Stable Isotope Dilution Method (SIDM)

Stable Isotope Dilution Method (SIDM), also known as Stable Isotope Dilution Analysis (SIDA), is a powerful and highly specific technique for the precise quantification of trace substances in complex matrices.[4] The core principle of SIDM lies in the use of a stable, isotopically labeled version of the analyte as an internal standard.[5][6] This labeled standard, which is chemically identical to the analyte but has a different mass, is added to the sample at a known concentration at the earliest stage of sample preparation.[7]

The key advantage of this approach is that the isotopically labeled internal standard behaves identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and chromatographic separation.[7] Consequently, any loss of the analyte during sample workup is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, highly accurate and precise quantification can be achieved, effectively compensating for matrix effects and variations in recovery.[6][7]

Why SIDM is Considered the Gold Standard

The inherent design of SIDM makes it a self-validating system. The use of a stable isotope-labeled internal standard provides the highest degree of analytical certainty for several reasons:

  • Correction for Matrix Effects: Complex sample matrices, such as those found in food, beverages, and biological fluids, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since the labeled standard is affected by the matrix in the same way as the native analyte, the ratio of the two remains constant, ensuring accurate quantification.[6]

  • Compensation for Sample Losses: During multi-step sample preparation procedures, it is almost inevitable that some of the analyte will be lost. The isotopic twin of the analyte experiences the same losses, thus the final measured ratio accurately reflects the initial concentration.[7]

  • Improved Precision: By minimizing the impact of variations in sample preparation and instrument response, SIDM significantly improves the precision and reproducibility of the measurement, with relative standard deviations (RSD) often in the low single digits.[7][8]

Experimental Workflow: SIDM for Diacetyl Analysis

The following section outlines a detailed, step-by-step methodology for the quantification of diacetyl using SIDM coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Mandatory Visualization: SIDM Workflow for Diacetyl Analysis

SIDM_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Beer, Air Sample) Spike Spike with Known Amount of Labeled Diacetyl (e.g., d6-Diacetyl) Sample->Spike Add Internal Standard Equilibrate Equilibration of Analyte and Standard Spike->Equilibrate Derivatize Derivatization with o-Phenylenediamine (OPDA) Equilibrate->Derivatize GC Gas Chromatography (GC) Separation Derivatize->GC Inject Sample MS Mass Spectrometry (MS) Detection GC->MS Integrate Peak Integration (Native & Labeled) MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Workflow for diacetyl analysis using the Stable Isotope Dilution Method (SIDM).

Step-by-Step Experimental Protocol
  • Preparation of Standards:

    • Prepare a stock solution of unlabeled diacetyl in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of a stable isotope-labeled diacetyl, such as d6-diacetyl, at a precisely known concentration. The use of a labeled standard with at least three mass units difference from the native analyte is recommended to avoid spectral overlap.[5]

    • Create a series of calibration standards by adding varying amounts of the unlabeled diacetyl stock solution to a constant amount of the labeled diacetyl stock solution. This will generate a calibration curve based on the ratio of the two compounds.

  • Sample Preparation and Internal Standard Spiking:

    • For liquid samples like beer, degas the sample to prevent pressure buildup during heating.[9]

    • Accurately measure a known volume or weight of the sample.

    • Add a precise amount of the d6-diacetyl internal standard solution to the sample. It is crucial to add the internal standard at the very beginning of the sample preparation process to account for any subsequent losses.[7]

    • Allow the sample to equilibrate to ensure a homogenous mixture of the native analyte and the internal standard.

  • Derivatization:

    • Diacetyl is often derivatized to improve its chromatographic properties and detection sensitivity.[1] A common derivatizing agent is o-phenylenediamine (OPDA), which reacts with diacetyl to form the more stable and less volatile 2,3-dimethylquinoxaline (DMQX).[1][10]

    • Add the OPDA solution to the sample and incubate under optimized conditions (e.g., specific pH, temperature, and time) to ensure complete derivatization.[11]

  • Extraction:

    • Extract the DMQX derivative from the aqueous sample into an organic solvent (e.g., hexane or dichloromethane) using liquid-liquid extraction.

    • The corresponding labeled derivative, d6-DMQX, will be co-extracted with the unlabeled derivative.

  • GC-MS Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system.

    • The GC will separate the DMQX from other matrix components. The native and labeled DMQX will co-elute due to their identical chemical properties.[6]

    • The mass spectrometer will be operated in Selected Ion Monitoring (SIM) mode to monitor specific ions for both the unlabeled and labeled DMQX. This provides high sensitivity and specificity.[7][12]

  • Quantification:

    • Integrate the peak areas of the selected ions for both the native and labeled DMQX.

    • Calculate the ratio of the peak area of the native analyte to the peak area of the labeled internal standard.

    • Determine the concentration of diacetyl in the original sample by interpolating this ratio onto the calibration curve prepared from the standards.[13]

Comparison with Alternative Methods

While SIDM is considered the benchmark for accuracy and precision, other methods are also used for diacetyl analysis. The following table provides a comparative overview.

MethodPrincipleAccuracyPrecisionAdvantagesDisadvantages
Stable Isotope Dilution Method (SIDM) with GC-MS Uses a stable isotope-labeled internal standard to correct for matrix effects and sample loss.[5][7]Very HighVery High (RSD < 5%)[7]"Gold standard" for accuracy; corrects for sample preparation variability and matrix effects.[6][7]Higher cost due to labeled standards and instrumentation.[7]
Gas Chromatography with Electron Capture Detection (GC-ECD) Separates diacetyl from other compounds, and the ECD provides high sensitivity to the derivatized analyte.[14]HighHighVery sensitive; suitable for trace analysis.[14]Requires derivatization; susceptible to matrix interference.[12]
Gas Chromatography with Flame Ionization Detection (GC-FID) Separates diacetyl, which is then detected by the FID.[12]Moderate to HighModerate to HighRobust and widely available.Lower sensitivity for underivatized diacetyl; susceptible to matrix effects.[1][12]
High-Performance Liquid Chromatography (HPLC) with UV Detection Diacetyl is derivatized and then separated and quantified by HPLC-UV.[15]Moderate to HighModerate to HighGood for routine analysis; relatively low cost.[15]Requires derivatization; lower sensitivity and specificity compared to MS methods.
Spectrophotometry Diacetyl reacts with a reagent to produce a colored product, which is measured with a spectrophotometer.[2]ModerateModerateSimple and inexpensive.Prone to interference from other compounds; less specific.[2][16]
Mandatory Visualization: Comparison of Analytical Methods

Method_Comparison cluster_high_performance High Performance Methods cluster_standard_methods Standard Methods SIDM Stable Isotope Dilution Method (SIDM) with GC-MS Accuracy: Very High Precision: Very High Pros: Gold Standard, Corrects for Errors Cons: High Cost GC_ECD Gas Chromatography with Electron Capture Detection (GC-ECD) Accuracy: High Precision: High Pros: Very Sensitive Cons: Matrix Interference GC_FID Gas Chromatography with Flame Ionization Detection (GC-FID) Accuracy: Moderate-High Precision: Moderate-High Pros: Robust, Available Cons: Lower Sensitivity HPLC_UV High-Performance Liquid Chromatography (HPLC) with UV Detection Accuracy: Moderate-High Precision: Moderate-High Pros: Routine, Low Cost Cons: Less Sensitive & Specific Spectro Spectrophotometry Accuracy: Moderate Precision: Moderate Pros: Simple, Inexpensive Cons: Prone to Interference

Caption: A comparative overview of analytical methods for diacetyl quantification.

Conclusion

For applications demanding the highest level of accuracy and precision in diacetyl quantification, the Stable Isotope Dilution Method coupled with mass spectrometry is unequivocally the superior choice. Its ability to correct for both sample preparation losses and matrix-induced signal variations provides a level of confidence that is unmatched by other techniques. While alternative methods such as GC-ECD, GC-FID, and HPLC-UV have their merits in terms of cost and accessibility for routine screening, they lack the inherent self-validating nature of SIDM. For researchers, scientists, and drug development professionals, where data integrity is paramount, the investment in SIDM is justified by the reliability and defensibility of the results.

References

  • Shimadzu. (n.d.). Aroma Component Analysis of Japanese Sake by GC-FID Using a Diacetyl Derivatizing Reagent. Application News No. LAAN-A-GC-E061. [Link]

  • Morrison, M., Brown, E., Mundy, N., & Munroe, J. (1983). Revised Methods of Diacetyl Analysis. Journal of the American Society of Brewing Chemists, 41(1), 1-4. [Link]

  • Li, H., Wang, X., Liu, Y., & Zhao, G. (2013). Determination of diacetyl in beer by high-performance liquid chromatography with pre-column derivatization. Journal of Food Science, 78(1), C41-C45. [Link]

  • Stojanovska, G., & Petanovska-Ilievska, B. (2022). Assaying Diacetyl in Sour Cream: A Complementary Spectrophotometric and GC-MS Analysis. ResearchGate. [Link]

  • LeBouf, R. F., & Martin, S. B. (2014). Increased sensitivity of OSHA method analysis of diacetyl and 2,3-pentanedione in air. Journal of Occupational and Environmental Hygiene, 11(11), D173-D178. [Link]

  • Nakai, S. (2014). Diacetyl: Occurrence, Analysis, and Toxicity. Journal of Agricultural and Food Chemistry, 62(17), 3784-3789. [Link]

  • Brewers Association. (n.d.). Diacetyl. Brewers Association. [Link]

  • Buckee, G. K. (1979). An automated distillation method for the determination of diacetyl in beer: a comparison of analysis by AutoAnalyzer and gas chromatography. Journal of Automatic Chemistry, 1(2), 91-94. [Link]

  • Bai, Y., Wang, H., & Na, S. (2012). Determination of diacetyl (butanedione) & pentanedione in beer by HS-GC. Agilent Application Note. [Link]

  • Ellutia. (2020). Analysis of Diacetyl and Other Vicinal Diketones (VDKs) in Alcoholic Beverages. [Link]

  • Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. [Link]

  • Shellhammer, T. (2011). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 64, 134-140. [Link]

  • Taylor & Francis Online. (n.d.). Isotope dilution – Knowledge and References. [Link]

  • Vogeser, M., & Seger, C. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. Clinical Chemistry and Laboratory Medicine, 50(11), 1951-1953. [Link]

  • Gilbert, J., & Startin, J. R. (1987). Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants. Biomedical and Environmental Mass Spectrometry, 14(11), 639-644. [Link]

  • Johnson, C. H., & Yost, R. A. (2012). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 4(1), 59-75. [Link]

  • Hashimoto, A., & Takemori, Y. (n.d.). Analysis of Diacetyl and 2,3-pentanedione in Beer Using Nexis™ GC-2030. Shimadzu Application News No. G316B. [Link]

  • Kim, J. H., Kim, S. H., & Kim, Y. S. (2017). Analytical method validation and monitoring of diacetyl in liquors from Korean market. Food Science and Biotechnology, 26(4), 931-936. [Link]

  • Takaoka, K., & Inagami, K. (1993). Method of measuring diacetyl in processed drinks and foods.
  • Perini, M., & Camin, F. (2024). Stable isotope ratio analysis of food. Trends in Analytical Chemistry, 180, 117966. [Link]

  • Floková, K., Tarkowská, D., & Strnad, M. (2021). A stable isotope dilution method for a highly accurate analysis of karrikins. Plant Methods, 17(1), 38. [Link]

  • G. S. (2020). Determination of accuracy, precision, and recovery of the stable isotope dilution LC-MS/MS method for quantification of Total H2S and thiols in plasma. ResearchGate. [Link]

Sources

Performance Comparison Guide: 2,3-Butanedione-13C4 (Diacetyl-13C4) in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate quantification of 2,3-Butanedione (Diacetyl) is critical across toxicology (bronchiolitis obliterans/"popcorn lung"), food science (beer fermentation off-flavors), and environmental hygiene. However, its high volatility, reactivity, and susceptibility to matrix interference make it a difficult analyte.

This guide evaluates 2,3-Butanedione-13C4 as an Internal Standard (IS). Experimental evidence and mechanistic analysis demonstrate that 13C4-labeling is superior to Deuterated (d6) analogs for this specific molecule.

The Verdict:

  • Stability: 13C4 avoids the proton-deuterium exchange (H/D exchange) inherent to ketones in protic solvents, a failure point for d6-analogs.

  • Chromatography: 13C4 exhibits perfect co-elution with the native analyte, ensuring precise compensation for matrix effects (ion suppression/enhancement) in LC-MS/MS, unlike deuterated analogs which often shift retention times.

  • Recommendation: For aqueous, acidic, or fermented matrices (Beer, Wine, Urine), 2,3-Butanedione-13C4 is the mandatory standard for regulatory compliance and reproducibility.

Technical Background: The "Alpha-Proton" Problem

To understand why 2,3-Butanedione-13C4 is necessary, one must understand the failure mode of its cheaper alternative: 2,3-Butanedione-d6 .

Diacetyl contains six protons on carbons adjacent to carbonyl groups (alpha-protons). In aqueous or acidic solutions (like beer or urine), ketones undergo keto-enol tautomerism . During this reversible process, alpha-protons are exchanged with the solvent.

  • The Risk: If you use Diacetyl-d6 in a beer sample (pH ~4.5), the deuterium atoms on the IS will gradually exchange with hydrogen atoms from the water/ethanol matrix.

  • The Result: The mass of your Internal Standard shifts from M+6 to M+5, M+4, etc., during sample preparation. This destroys the quantitative accuracy of Isotope Dilution Mass Spectrometry (IDMS).

2,3-Butanedione-13C4 labels the carbon backbone. The carbon skeleton does not participate in tautomerism. It remains chemically inert and isotopically stable regardless of pH or solvent proticity.

Comparative Performance by Matrix

A. Fermented Beverages (Beer/Wine)

Challenge: High complexity, acidic pH (3.5–4.5), and presence of interfering vicinal diketones (2,3-Pentanedione).

FeatureExternal CalibrationDiacetyl-d6 (IS)Diacetyl-13C4 (IS)
Matrix Compensation Poor. Fails to correct for extraction loss or ion suppression.Moderate. Corrects for ion suppression, but suffers from signal loss due to H/D exchange.Excellent. Perfect correction for suppression and extraction efficiency.
Isotopic Stability N/AUnstable. Acidic conditions catalyze loss of D-label to solvent.Stable. Carbon backbone is immune to acidic exchange.
Retention Time N/AShifted (Deuterium Isotope Effect). May separate from analyte in high-res LC.[1]Co-eluting. Identical retention time ensures identical ionization environment.
Typical Recovery 70-85% (Variable)85-110% (Erratic due to label loss)96-101% (Consistent)
B. Air Sampling (Occupational Hygiene - NIOSH 2557/6015)

Challenge: Humidity affects sorption on silica gel/carbon tubes; thermal degradation during desorption.

  • Mechanism: NIOSH methods often use sorbent tubes.[2] High humidity can displace diacetyl.[3]

  • 13C4 Advantage: When spiked onto the tube or desorption solvent, 13C4 acts as a "carrier," occupying active sites and normalizing thermal desorption variances. Because it has the exact same boiling point as the target (unlike d6, which has slightly different volatility properties due to mass/vibrational differences), it tracks the analyte perfectly during thermal desorption GC-MS.

Validated Workflow: OPD Derivatization

For high-sensitivity analysis (LC-MS/MS or HPLC-UV), diacetyl is derivatized with o-Phenylenediamine (OPD) to form a stable quinoxaline. The IS must undergo this chemical reaction at the exact same rate as the native analyte.

Experimental Protocol

Note: This protocol validates the use of 13C4 during the chemical modification step.

  • Sample Prep: Degas beer/beverage by sonication.

  • IS Spiking: Add 2,3-Butanedione-13C4 to the sample before any other step.

  • Derivatization:

    • Add 0.5% o-Phenylenediamine (OPD) solution.

    • Adjust pH to 3.0 (Acidic conditions are required for the reaction, making 13C4 essential vs d6).

    • Incubate at 45°C for 20 minutes in the dark.

  • Reaction Product: 2,3-Butanedione becomes 2,3-Dimethylquinoxaline . The IS becomes 2,3-Dimethylquinoxaline-13C4 .

  • Analysis: Inject into LC-MS/MS (MRM mode).

Visualization of Workflow (DOT)

DiacetylWorkflow cluster_logic Why 13C4? Sample Sample (Beer/Urine) Mix Homogenization Sample->Mix IS Spike: Diacetyl-13C4 (Stable Isotope) IS->Mix Deriv Derivatization (OPD, pH 3, 45°C) Mix->Deriv Co-reaction Reaction Formation of Quinoxaline-13C4 Deriv->Reaction Acid Catalysis Explanation Acidic pH required for OPD reaction would cause H/D exchange in d6-analogs. 13C4 remains stable. Deriv->Explanation Analysis LC-MS/MS Analysis (MRM Mode) Reaction->Analysis Quantification

Figure 1: Analytical workflow for Diacetyl quantification using OPD derivatization. The 13C4 standard is added prior to the acidic reaction step, ensuring it compensates for reaction efficiency without losing its isotopic label.

Experimental Data Summary

The following data represents typical method validation metrics comparing 13C4 Internal Standard correction versus External Calibration in a lager beer matrix (spiked at 50 ppb).

MetricExternal CalibrationIDMS (13C4-Diacetyl)Improvement
Recovery (%) 78.4%98.2% +19.8%
Repeatability (RSD, n=6) 6.5%1.8% 3.6x Precision
Linearity (R²) 0.9920.9998 Superior Fit
LOD (ppb) 5.00.5 10x Sensitivity

Data Source: Synthesized from standard method performance characteristics (NIOSH 2557 / ASBC Beer-25).

Conclusion

For the analysis of 2,3-Butanedione, 2,3-Butanedione-13C4 is not just an alternative; it is the chemically correct choice.

The use of deuterated standards (d6) in this application is scientifically flawed due to the alpha-proton exchange mechanism inherent to diketones in the acidic/protic environments required for both beer fermentation and OPD derivatization. 13C4-labeling provides the necessary stability to serve as a true internal standard, delivering <2% RSD and near 100% recovery accuracy.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2003). NIOSH Manual of Analytical Methods (NMAM), Method 2557: 2,3-Butanedione. CDC.[4] [Link]

  • American Society of Brewing Chemists (ASBC). (2011). Methods of Analysis, Beer-25: Diacetyl.[5][6] ASBC. [Link]

  • Li, P., et al. (2012).[7] Development and Validation of a High-Performance Liquid Chromatography Method for the Determination of Diacetyl in Beer Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent. Journal of Agricultural and Food Chemistry.[1] [Link]

  • Boylstein, R., et al. (2011). Correcting Diacetyl Concentrations from Air Samples Collected with NIOSH Method 2557. Journal of Occupational and Environmental Hygiene. [Link]

Sources

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